An In-depth Technical Guide to the Chemical Properties of 1-Naphthol-3,6-disulfonic acid disodium salt
An In-depth Technical Guide to the Chemical Properties of 1-Naphthol-3,6-disulfonic acid disodium salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthol-3,6-disulfonic acid disodium salt, also known as 4-hydroxy-2,7-naphthalenedisulfonic acid disodium salt, is a sulfonated naphthol derivative.[1] It serves as a crucial intermediate in the synthesis of various dyes and pigments, particularly azo dyes used in the textile, leather, and paper industries.[1] Its applications also extend to analytical chemistry as a reagent in colorimetric assays and in the cosmetics industry, notably in hair dye formulations.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its characterization and application, and a visualization of its role in a key synthetic pathway.
Chemical and Physical Properties
The following tables summarize the key quantitative data for 1-Naphthol-3,6-disulfonic acid disodium salt.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆Na₂O₇S₂ | |
| Molecular Weight | 348.26 g/mol (anhydrous basis) | [1] |
| Appearance | Grey to brownish powder | [1] |
| Melting Point | >300 °C | [1] |
| Density | 1.816 g/cm³ | [1] |
| Solubility | Soluble in water. Specific quantitative data not available. | [2] |
Table 2: Spectroscopic Data
| Spectrum Type | Data Availability |
| Infrared (IR) Spectrum | Available, characteristic peaks for O-H, S=O, and aromatic C-H and C=C bonds are expected.[3] |
| ¹H NMR Spectrum | Data for the related compound 8-Amino-1-naphthol-3,6-disulfonic acid monosodium salt is available and suggests a complex aromatic region.[4] |
| ¹³C NMR Spectrum | Available, showing signals corresponding to the ten carbon atoms of the naphthalene ring system.[5] |
Table 3: Acidity Constants
| Functional Group | pKa Value |
| Sulfonic Acid Groups | Expected to be strongly acidic (pKa < 1). Specific experimental values are not readily available. |
| Hydroxyl Group | Expected to be weakly acidic. Specific experimental value is not readily available. |
Experimental Protocols
Detailed experimental protocols for the determination of all physicochemical properties are extensive. Therefore, this section provides methodologies for key experiments relevant to the characterization and application of 1-Naphthol-3,6-disulfonic acid disodium salt.
Determination of Aqueous Solubility (General Protocol)
The solubility of an organic salt can be determined using the equilibrium concentration method.[6][7]
Objective: To determine the concentration of a saturated solution of 1-Naphthol-3,6-disulfonic acid disodium salt in water at a specified temperature.
Materials:
-
1-Naphthol-3,6-disulfonic acid disodium salt
-
Deionized water
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a supersaturated solution by adding an excess amount of the compound to a known volume of deionized water in a sealed container.
-
Equilibrate the solution by agitating it in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw a known aliquot of the clear supernatant.
-
Prepare a series of standard solutions of known concentrations of the compound.
-
Measure the absorbance of the standard solutions and the supernatant sample at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the supernatant sample from the calibration curve. This concentration represents the aqueous solubility of the compound at the specified temperature.
Determination of pKa by Potentiometric Titration (General Protocol)
Potentiometric titration is a precise technique for determining the acid dissociation constants (pKa) of a substance.[8][9][10]
Objective: To determine the pKa values of the acidic functional groups of 1-Naphthol-3,6-disulfonic acid disodium salt.
Materials:
-
1-Naphthol-3,6-disulfonic acid disodium salt
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Deionized water (carbonate-free)
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
If necessary, adjust the initial pH of the solution to the acidic range using the strong acid.
-
Titrate the solution by adding small, precise increments of the standardized strong base from the burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has passed the equivalence point(s) and entered the basic range.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region(s) or by analyzing the first and second derivatives of the titration curve. The inflection point of the curve corresponds to the equivalence point.
Synthesis of an Azo Dye (Representative Protocol)
This protocol outlines the general two-step process of diazotization and azo coupling to synthesize an azo dye using 1-Naphthol-3,6-disulfonic acid disodium salt as the coupling component.
Objective: To synthesize a water-soluble azo dye.
Part A: Diazotization of an Aromatic Amine (e.g., Aniline)
Materials:
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Ice
Procedure:
-
Dissolve the aromatic amine (aniline) in aqueous hydrochloric acid in a beaker.
-
Cool the beaker in an ice bath to a temperature between 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution while maintaining the low temperature and stirring continuously.
-
The formation of the diazonium salt is indicated by a change in the solution. The reaction mixture should be kept cold for the subsequent coupling reaction.
Part B: Azo Coupling
Materials:
-
Diazonium salt solution from Part A
-
1-Naphthol-3,6-disulfonic acid disodium salt
-
Sodium hydroxide (NaOH) solution
-
Ice
Procedure:
-
Dissolve 1-Naphthol-3,6-disulfonic acid disodium salt in a dilute aqueous solution of sodium hydroxide in a separate beaker.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Part A to the cold solution of the naphthol derivative with constant stirring.
-
An intensely colored azo dye should precipitate or dissolve to form a colored solution. The coupling reaction is often immediate.
-
The product can be isolated by filtration if it precipitates or used as a solution. Further purification can be achieved by recrystallization.
Visualization of Synthetic Pathway
The following diagram illustrates the synthesis of an azo dye, a primary application of 1-Naphthol-3,6-disulfonic acid disodium salt.
Caption: Azo dye synthesis workflow.
Conclusion
1-Naphthol-3,6-disulfonic acid disodium salt is a versatile chemical with well-defined physical properties and significant applications in synthetic chemistry. This guide provides essential data and standardized protocols to aid researchers and professionals in its effective use and characterization. The provided workflow for azo dye synthesis highlights its principal role as a key industrial intermediate. Further research to precisely quantify its solubility and pKa values would be beneficial for more specialized applications.
References
- 1. 1-Naphthol-3,6-Disulfonic Acid Disodium Salt Supplier | 20349-39-7 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 2. fishersci.com [fishersci.com]
- 3. 1-Naphthol-3,6-disulfonic acid disodium salt(20349-39-7) IR Spectrum [m.chemicalbook.com]
- 4. 8-Amino-1-naphthol-3,6-disulfonic acid monosodium salt monohydrate(5460-09-3) 1H NMR spectrum [chemicalbook.com]
- 5. 1-Naphthol-3,6-disulfonic acid disodium salt(20349-39-7) 13C NMR spectrum [chemicalbook.com]
- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Potentiometric Determination of Acid Dissociation Constants (pKa) for " by Z Qiang and Craig D. Adams [digitalcommons.usu.edu]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
